

Comparative Toxicological Profile: Alachlor ESA vs. Alachlor OXA

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Compound of Interest

Compound Name: Alachlor ESA

Cat. No.: B1208118

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A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of two major metabolites of the herbicide alachlor: alachlor ethanesulfonic acid (ESA) and alachlor oxanilic acid (OXA). The information presented is collated from a range of toxicological studies and regulatory assessments to support researchers, scientists, and professionals in the fields of drug development and environmental health.

Executive Summary

Alachlor, a chloroacetanilide herbicide, undergoes microbial degradation in the soil to form several metabolites, with **Alachlor ESA** and Alachlor OXA being the most frequently detected in ground and surface water. Toxicological evaluations have consistently demonstrated that both **Alachlor ESA** and Alachlor OXA are significantly less toxic than the parent compound, alachlor.

Direct comparative toxicity studies between **Alachlor ESA** and Alachlor OXA are limited. However, based on available data and their structural similarities, regulatory bodies such as the Minnesota Department of Health have determined that the toxicological data for **Alachlor ESA** can be appropriately applied to the risk assessment of Alachlor OXA.^[1] This guide summarizes the available quantitative data for both metabolites, details the experimental protocols from key studies, and provides visualizations of relevant pathways and workflows.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for **Alachlor ESA** and Alachlor OXA. It is important to note that the data for Alachlor OXA are often inferred from studies on **Alachlor ESA**.

Table 1: Acute Toxicity Data

Compound	Species	Route	LD50	Reference
Alachlor ESA	Rat	Oral	> 6000 mg/kg	[2]
Alachlor OXA	Rat	Oral	> 5000 mg/kg	[2]
Alachlor (parent)	Rat	Oral	930 - 1350 mg/kg	[3]

Table 2: Subchronic Toxicity Data

Compound	Species	Study Duration	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Alachlor ESA	Rat	91-day (drinking water)	2000 ppm	10,000 ppm (1002 mg/kg/day)	Decreased body weight and food consumption.[4]	[4]
Alachlor ESA	Rat	90-day (dietary)	926 mg/kg/day	> 926 mg/kg/day	Minimal changes in body weight at the highest dose.	

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level

Table 3: Developmental Toxicity Data

Compound	Species	Dosing Period	Maternal NOAEL	Developmental NOAEL	Effects Observed	Reference
Alachlor ESA	Rat	Gestation Days 6-19	> 1000 mg/kg/day	> 1000 mg/kg/day	No adverse effects on pregnant rats or their offspring at the highest dose tested.[4]	[4]

Table 4: Genetic Toxicology Data

Compound	Assay	System	Result	Reference
Alachlor ESA	Mouse Bone Marrow Micronucleus Assay	In vivo	Negative	[4]

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of findings. Below are summaries of the experimental protocols used in the cited studies for **Alachlor ESA**.

Subchronic Oral Toxicity Study in Rats (Drinking Water)

- Test Substance: **Alachlor ESA**
- Species: Rats

- Administration: The test substance was administered to rats in their drinking water at concentrations of 200, 2000, and 10,000 ppm for 91 consecutive days.[\[4\]](#)
- Parameters Monitored: Observations included clinical signs of toxicity, body weight, and food consumption. At the end of the study, blood samples were collected for clinical chemistry analysis. A complete necropsy was performed, and organ weights were recorded. Microscopic examination of a comprehensive set of tissues was conducted.[\[4\]](#)
- Endpoints: The primary endpoints were the identification of any target organs of toxicity and the determination of the No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL).

Developmental Toxicity Study in Rats

- Test Substance: **Alachlor ESA**
- Species: Pregnant rats
- Administration: The test substance was administered by gavage to pregnant rats at doses up to 1000 mg/kg/day during the period of major organogenesis (gestation days 6 through 19).[\[4\]](#)
- Parameters Monitored: Maternal observations included clinical signs, body weight, and food consumption. On gestation day 20, the dams were euthanized, and a thorough examination of uterine contents was performed. Fetuses were examined for external, visceral, and skeletal malformations and variations.
- Endpoints: The study aimed to determine the potential of **Alachlor ESA** to cause adverse effects on the developing embryo or fetus and to establish the maternal and developmental NOAELs.

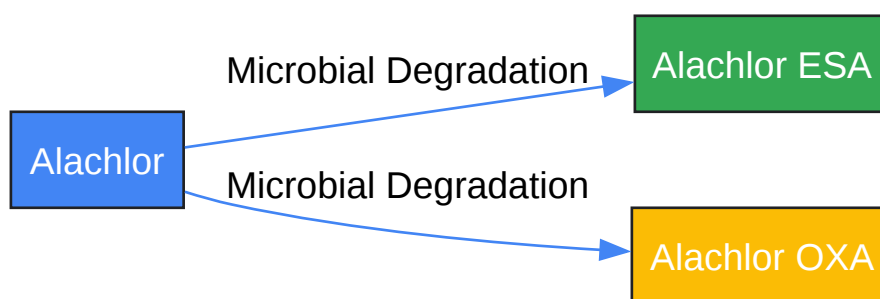
Mouse Bone Marrow Micronucleus Assay

- Test Substance: **Alachlor ESA**
- Species: Mice
- Administration: The test substance was administered acutely to mice.

- Procedure: Bone marrow cells were harvested at appropriate times after administration. The cells were processed and stained to visualize micronuclei in polychromatic erythrocytes. The frequency of micronucleated polychromatic erythrocytes was determined and compared between treated and control groups.
- Endpoints: The primary endpoint was the induction of a statistically significant increase in the frequency of micronucleated polychromatic erythrocytes in the bone marrow of treated animals, which would indicate chromosomal damage.[4]

Mandatory Visualizations

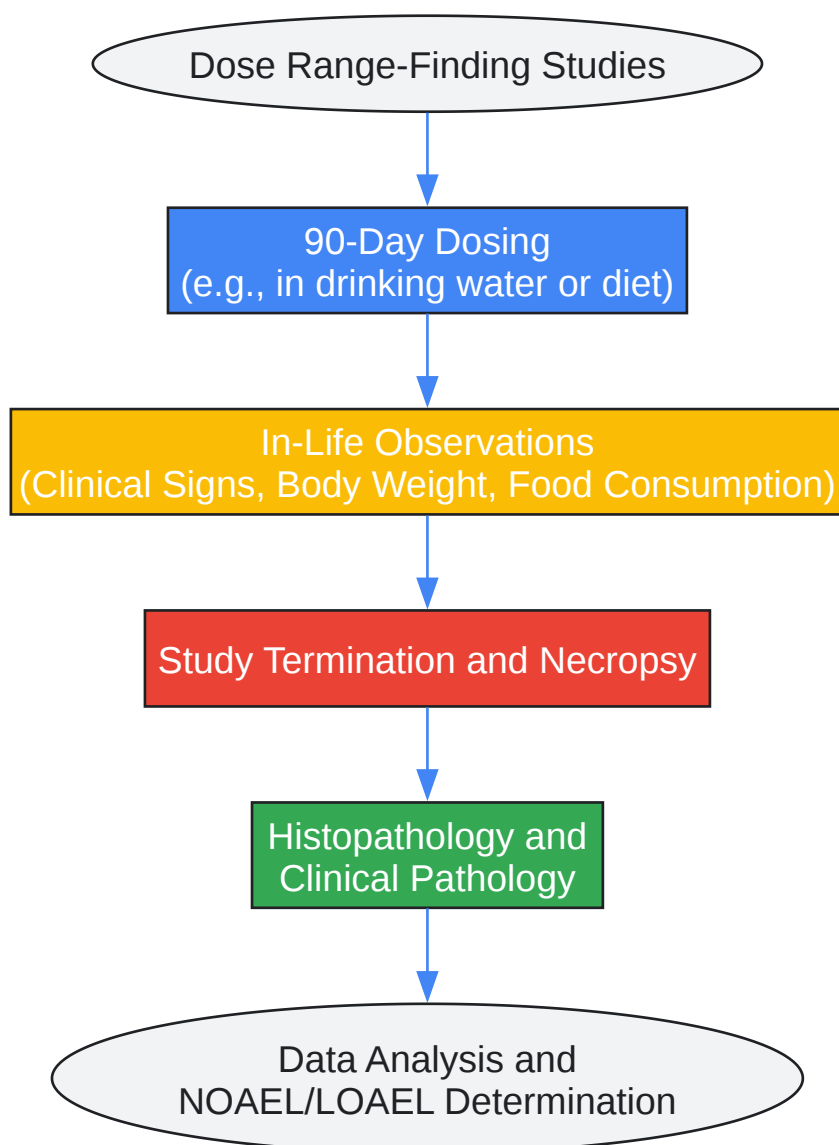
Metabolic Pathway of Alachlor



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Caption: Metabolic degradation of Alachlor to **Alachlor ESA** and Alachlor OXA.

General Experimental Workflow for Subchronic Toxicity Testing



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Caption: A typical experimental workflow for a subchronic toxicity study.

Conclusion

The available scientific evidence indicates that **Alachlor ESA** and, by extension, Alachlor OXA, exhibit low toxicity profiles, particularly when compared to the parent herbicide, alachlor. Studies on **Alachlor ESA** have not shown evidence of genotoxicity or developmental toxicity at high dose levels.[4] The primary effects observed in subchronic studies were related to decreased body weight and food consumption at very high doses, which may be partly attributable to decreased palatability of the dosed water or feed.[4]

For researchers and professionals in drug development and environmental science, the key takeaway is that the environmental degradation of alachlor to ESA and OXA results in metabolites of significantly lower toxicological concern. While direct comparative data between ESA and OXA are scarce, the current scientific consensus and regulatory stance is that their toxicities are comparable. Future research could focus on direct comparative studies to further refine the risk assessment for these compounds.

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